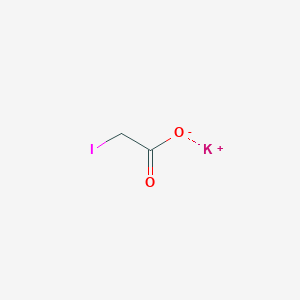

Potassium iodoacetate

Description

BenchChem offers high-quality Potassium iodoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium iodoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15973-59-8 |

|---|---|

Molecular Formula |

C2H2IKO2 |

Molecular Weight |

224.04 g/mol |

IUPAC Name |

potassium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |

InChI Key |

YQWBMBSWODTQFG-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])I.[K+] |

Isomeric SMILES |

C(C(=O)[O-])I.[K+] |

Canonical SMILES |

C(C(=O)[O-])I.[K+] |

Other CAS No. |

15973-59-8 |

Synonyms |

Iodoacetic acid potassium salt |

Origin of Product |

United States |

Historical Perspectives in Biochemical Research

Early Applications as a Thiol-Modifying Reagent

In the early era of protein chemistry, researchers sought specific reagents to identify and characterize the functional groups within proteins. Potassium iodoacetate and its parent acid, iodoacetic acid, emerged as powerful tools for this purpose due to their ability to specifically modify thiol (-SH) groups, primarily those of cysteine residues. wikipedia.orgnih.govfrontiersin.org This reaction, known as S-carboxymethylation, involves the alkylation of the sulfhydryl group, forming a stable thioether bond. frontiersin.org

This specific chemical modification was instrumental in several key research areas:

Preventing Disulfide Bond Reformation: In protein sequencing, disulfide bonds between cysteine residues are often reduced to free thiols to allow for the separation and analysis of polypeptide chains. Iodoacetate was frequently used to cap these newly formed thiol groups, preventing them from re-oxidizing and reforming disulfide bridges. wikipedia.org

Identifying Catalytic Residues: The reactivity of iodoacetate towards cysteine residues was exploited to demonstrate the importance of these residues in the active sites of numerous enzymes. nih.govfrontiersin.org By treating an enzyme with iodoacetate and observing a loss of activity, researchers could infer that a cysteine residue was essential for its catalytic function. It is an irreversible inhibitor of cysteine peptidases, acting through the alkylation of the catalytic cysteine. wikipedia.org

The specificity of iodoacetate for thiol groups provided a reliable method for investigating the structure-function relationships of proteins, cementing its role as a fundamental reagent in the biochemist's toolkit. nih.gov

Pioneering Investigations into Metabolic Inhibition

One of the most significant historical contributions of iodoacetate was in elucidating the steps of glycolysis, the central pathway for glucose metabolism. Its application as a metabolic inhibitor provided a means to halt the pathway at a specific point, allowing for the accumulation and identification of intermediate metabolites.

A landmark discovery was made in 1929 by Dr. Einar Lundsgaard, who observed that muscles poisoned with iodoacetic acid were unable to produce lactate (B86563) from glycogen (B147801). wikipedia.org This was a critical piece of evidence demonstrating that glycolysis was blocked. Subsequent research pinpointed the exact site of inhibition: the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netchegg.comnih.gov Iodoacetate irreversibly inhibits GAPDH by alkylating an essential cysteine residue in its active site, preventing it from binding its substrate, glyceraldehyde-3-phosphate. frontiersin.org

This discovery was foundational for several reasons:

It helped to sequence the enzymatic steps of the glycolytic pathway.

It provided a clear example of irreversible enzyme inhibition. frontiersin.org

The phenomenon of iodoacetate-induced muscle contracture without lactate production was later instrumental in helping Dr. Brian McArdle in 1951 to hypothesize the nature of a muscle glycogen storage disease in a patient, which became known as McArdle's disease. wikipedia.orgnih.gov

The table below summarizes key early findings related to iodoacetate's role in metabolic inhibition.

Interactive Data Table: Pioneering Research on Metabolic Inhibition by Iodoacetate

| Year | Researcher(s) | Key Finding | Significance |

|---|---|---|---|

| 1929 | Einar Lundsgaard | Muscles treated with iodoacetic acid cannot produce lactate, leading to contracture. wikipedia.org | Provided the first major clue that iodoacetate blocks the glycolytic pathway. wikipedia.org |

| 1951 | Brian McArdle | Recalled Lundsgaard's work to speculate that a patient's exercise-induced muscle contractures were due to a defect in the muscle glycogen mechanism. wikipedia.org | Linked the experimental effects of a chemical inhibitor to the pathophysiology of a human genetic disorder. wikipedia.orgnih.gov |

| 1980 | N/A | An animal model for McArdle's disease was developed using iodoacetate to inhibit GAPDH in rats, reproducing the symptoms of electrically silent cramps. nih.gov | Demonstrated the utility of iodoacetate in creating models for human metabolic diseases. nih.gov |

Evolution of its Role in Cellular and Enzymatic Studies

From its initial use as a general inhibitor of glycolysis, the application of potassium iodoacetate has evolved, becoming a more nuanced tool for investigating specific cellular and enzymatic processes. Researchers have leveraged its well-characterized effects to probe a variety of biological questions beyond basic metabolism.

The selective inhibition of GAPDH by iodoacetate has been employed to study the downstream consequences of glycolytic blockade and ATP depletion in various cell types. nih.govfrontiersin.org For example, it has been used in cultured astrocytes and other brain cells to investigate the cellular response to hypoglycemia and energy deprivation. nih.govfrontiersin.org

Furthermore, iodoacetate has served as a tool in diverse research fields:

Red Blood Cell Physiology: Studies have used iodoacetate to investigate ion transport mechanisms, such as calcium-dependent potassium efflux, by manipulating the cell's energy state through the inhibition of glycolysis. physiology.orgnih.gov

Cancer Research: The reliance of many cancer cells on high rates of glycolysis (the Warburg effect) has made iodoacetate a subject of study. Research has explored its anti-tumor effects and its ability to modulate the metabolism of cancer cells. nih.govelifesciences.org

Osteoarthritis Models: In a non-metabolic context, intra-articular injections of monosodium iodoacetate are widely used to induce an animal model of osteoarthritis. bvsalud.org This model mimics many of the inflammatory and degenerative changes seen in human osteoarthritis, providing a platform to study the disease's pathophysiology. bvsalud.org

The following table highlights the progression of iodoacetate's application in research.

Interactive Data Table: Evolution of Iodoacetate Applications in Research

| Research Area | Application of Iodoacetate | System/Model Studied | Key Insights Gained |

|---|---|---|---|

| Neurobiology | Inhibition of glycolysis to study ATP depletion and hypoglycemia. nih.govfrontiersin.org | Cultured astrocytes and glial cells. nih.govfrontiersin.org | Understanding cellular responses to energy stress in the central nervous system. nih.govfrontiersin.org |

| Hematology | Inhibition of GAPDH to deplete ATP and study its effect on ion channels. physiology.orgnih.gov | Human red blood cells. physiology.orgnih.gov | Elucidated the energy dependence of ion transport systems like the Ca-dependent K channel. physiology.orgnih.gov |

| Oncology | Inhibition of GAPDH to target the high glycolytic rate of tumor cells. nih.govelifesciences.org | Cancer cell lines. nih.gov | Demonstrated the potential to shift cancer cell metabolism and provided a tool to study the Warburg effect. nih.govelifesciences.org |

| Rheumatology | Induction of chondrocyte death and inflammation to mimic disease pathology. bvsalud.org | Rat and mouse models (intra-articular injection). bvsalud.org | Established a widely used and reliable animal model for studying the pathophysiology of osteoarthritis. bvsalud.org |

This evolution from a simple biochemical reagent to a versatile tool for creating disease models and studying complex cellular responses underscores the enduring importance of potassium iodoacetate in biomedical science.

Molecular Mechanisms of Biological Interaction

Covalent Modification of Protein Sulfhydryl Groups

A key target of iodoacetate is the sulfhydryl (or thiol) group of cysteine residues within proteins. creative-proteomics.comwikipedia.orgprotpi.ch These groups are highly reactive and play crucial roles in protein structure and function, including enzyme catalysis. creative-proteomics.comnih.govahajournals.org

S-Carboxymethylation Chemistry

Iodoacetate reacts with the sulfhydryl group of a cysteine residue in a process known as S-carboxymethylation. springernature.comnih.govnih.gov This reaction is a type of nucleophilic substitution (SN2) where the thiolate anion of the cysteine acts as a nucleophile, attacking the carbon atom bonded to the iodine in iodoacetate. nih.gov This results in the displacement of the iodide ion and the formation of a stable thioether bond, covalently attaching a carboxymethyl group to the cysteine residue. nih.govspringernature.comresearchgate.net This modification introduces a new negative charge into the protein due to the carboxyl group. springernature.comsigmaaldrich.com The reaction is often performed at a slightly alkaline pH to ensure the deprotonation of the sulfhydryl group to the more reactive thiolate anion. fishersci.at

The general reaction can be represented as:

Protein-SH + ICH₂COO⁻ → Protein-S-CH₂COO⁻ + H⁺ + I⁻

Irreversible Thioether Bond Formation and Consequences for Protein Function

The formation of the thioether bond between iodoacetate and a cysteine residue is essentially irreversible under physiological conditions. creative-proteomics.comnih.govontosight.ai This permanent modification can have profound consequences for protein function. By blocking the reactive sulfhydryl group, iodoacetate prevents the formation of disulfide bonds, which are critical for the tertiary and quaternary structure of many proteins. creative-proteomics.comprotpi.ch This disruption of protein structure can lead to loss of biological activity. oup.com Furthermore, if the modified cysteine residue is located within the active site of an enzyme, S-carboxymethylation can directly inactivate the enzyme by preventing the binding of its substrate or interfering with the catalytic mechanism. nih.govebi.ac.uk

Enzymatic Inhibition and Kinetic Analysis

The ability of potassium iodoacetate to covalently modify cysteine residues makes it a potent inhibitor of various enzymes, particularly those that rely on a catalytic cysteine in their active site. ebi.ac.uk

Glycolytic Pathway Enzyme Targets: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A primary and well-studied target of iodoacetate is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. researchgate.netpsu.eduresearchgate.net GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov Inhibition of GAPDH by iodoacetate effectively blocks glycolysis, a central metabolic pathway for energy production. researchgate.netresearchgate.net

Structural Basis of GAPDH Inactivation by Potassium Iodoacetate

The inactivation of GAPDH by iodoacetate is a classic example of irreversible enzyme inhibition. nih.gov The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in Trypanosoma cruzi GAPDH) that is essential for catalysis. researchgate.netunimi.it During the normal catalytic cycle, this cysteine residue forms a thiohemiacetal intermediate with the substrate, glyceraldehyde-3-phosphate. nih.govunimi.it

Iodoacetate inactivates GAPDH by specifically alkylating this catalytic cysteine residue. researchgate.netresearchgate.net The negatively charged iodoacetate is electrostatically guided to the active site, where it covalently binds to the sulfhydryl group of the cysteine. researchgate.net This S-carboxymethylation of the active site cysteine prevents it from participating in the catalytic reaction, thereby irreversibly inhibiting the enzyme. nih.gov The presence of the cofactor NAD+ has been shown to enhance the rate of inactivation by iodoacetate, likely by stabilizing the enzyme conformation that is most susceptible to modification. researchgate.net

Kinetic Studies of GAPDH Enzyme Inhibition by Potassium Iodoacetate

Kinetic studies have provided detailed insights into the mechanism of GAPDH inhibition by iodoacetate. The inhibition is time-dependent and follows pseudo-first-order kinetics, which is characteristic of irreversible inhibitors. nih.gov The rate of inactivation is dependent on the concentration of iodoacetate. researchgate.net

Lineweaver-Burk plots of kinetic data show a marked reduction in the maximum velocity (Vmax) of the enzyme in the presence of iodoacetate, with little to no change in the Michaelis constant (Km) for the substrate. oup.com This pattern is consistent with non-competitive or irreversible inhibition, where the inhibitor reduces the concentration of active enzyme without affecting the binding of the substrate to the remaining active enzyme.

Interactive Table: Kinetic Parameters of GAPDH Inhibition

| Inhibitor | Target Enzyme | k_inact (min⁻¹) | K_i (μM) | Inhibition Type |

|---|---|---|---|---|

| Iodoacetamide (B48618) | Mtb-GAPDH | 0.16 | 7800 | Irreversible |

| Koningic Acid | GAPDH | 1.44 | 6.3 | Irreversible |

This table presents kinetic data for the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by different inhibitors. Data for iodoacetamide on Mtb-GAPDH is from a study by an unspecified source nih.gov, while data for Koningic Acid is from a study on GAPDH nih.gov.

Studies have also investigated the quantitative relationship between GAPDH activity and the rate of glycolysis. It has been found that glycolysis rates are not significantly affected until GAPDH activity is reduced to a certain threshold (around 19% of normal activity). nih.gov Below this level, further inhibition of GAPDH leads to a proportional decrease in the rate of glycolysis. nih.gov This highlights the reserve capacity of this crucial enzyme in cellular metabolism.

Inhibition of Other Metabolic Enzymes

While potassium iodoacetate is most famously recognized for its potent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), its reactivity extends to a variety of other enzymes, primarily those dependent on cysteine residues for their catalytic activity. ebi.ac.uknih.gov This broader inhibitory profile contributes to its complex biological effects beyond the simple blockade of glycolysis.

Research has demonstrated that iodoacetate can inhibit key enzymes of the tricarboxylic acid (TCA) cycle. For instance, it has been shown to inhibit succinic dehydrogenase in the embryos of the grasshopper Melanoplus differentialis. uni.edu Studies on mitochondria have further explored the dynamics of this inhibition. arizona.edunih.gov Similarly, NADP+-dependent isocitrate dehydrogenase (ICDH) is susceptible to inhibition by iodoacetate. csic.es In turbot larvae, iodoacetate was found to be a strong inhibitor of ICDH at neutral pH, an effect that could be prevented by the presence of the enzyme's substrate, isocitrate. csic.es The soluble and mitochondrial forms of isocitrate dehydrogenase in germinating chickpea seeds also show susceptibility to iodoacetate. unav.edu

Beyond central carbon metabolism, iodoacetate affects other crucial enzyme systems. It is an irreversible inhibitor of various cysteine peptidases , including papain and cathepsins B and H, through the alkylation of the catalytic thiol group. ebi.ac.uk The compound has also been found to inhibit peptidyl dipeptidase (angiotensin I converting enzyme). ahajournals.org Furthermore, while often linked to glycolysis, the Na+/K+-ATPase pump is also affected. Iodoacetate can completely block the Na/K pump, a more thorough inhibition than that achieved by cyanide, indicating that the pump relies on both glycolysis and oxidative phosphorylation for its energy supply. nih.gov

Table 1: Inhibition of Select Non-Glycolytic Enzymes by Iodoacetate

| Enzyme | Organism/System | Key Research Finding | Citation(s) |

|---|---|---|---|

| Succinic Dehydrogenase | Grasshopper Embryo | Iodoacetate was identified as an inhibitor of the succinic dehydrogenase system. | uni.edu |

| Isocitrate Dehydrogenase (NADP+ dependent) | Turbot Larvae | Demonstrated strong inhibitory effect at neutral pH, which was preventable by the substrate isocitrate. | csic.es |

| Na+/K+-ATPase | Rat Suprachiasmatic Nucleus Neurons | Completely blocked Na/K pump activity, indicating the pump's reliance on glycolytic energy. | nih.gov |

| Cysteine Peptidases (e.g., Papain, Cathepsin B) | General (Biochemical Assay) | Acts as an irreversible inhibitor by alkylating the catalytic thiol group. | ebi.ac.uk |

Specificity and Potency of Enzymatic Interdiction by Potassium Iodoacetate

The inhibitory action of potassium iodoacetate is rooted in its chemical nature as an alkylating agent, specifically targeting sulfhydryl (thiol) groups found in the cysteine residues of proteins. ebi.ac.ukscience.gov This mechanism, while effective, is not highly specific, as many different enzymes possess reactive cysteine residues crucial for their structure or function. Consequently, iodoacetate is generally considered a non-specific enzyme inhibitor. science.gov

Despite its broad reactivity, iodoacetate exhibits differential potency and kinetics against various enzymes. For example, when incorporated into a steroid structure to create hellebrigenin (B1673045) 3-iodoacetate, it becomes a highly potent, irreversible inhibitor of the (Na+ + K+)-activated ATPase, proving to be 20 times more potent than its bromoacetate (B1195939) counterpart. nih.gov This highlights the superior alkylating power of the iodo- group. nih.gov

A notable example of differential reactivity is seen when comparing iodoacetate (IA) to iodoacetamide (IAA). In cultured astrocytes, iodoacetate is a significantly more potent and faster-acting inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) than iodoacetamide. nih.gov Conversely, iodoacetamide is more efficient at depleting cellular glutathione (B108866). nih.govresearchgate.net This suggests that while both are thiol reagents, structural differences influence their primary targets and inhibitory potency.

Further specificity has been observed in its interaction with cysteine peptidases. The inhibition of peptidases in the C1 family, such as papain, is notably faster with the negatively charged iodoacetate than with the neutral iodoacetamide. ebi.ac.uk This rate enhancement is attributed to favorable ionic interactions within the enzyme's active site, a phenomenon not observed with cysteine peptidases from other families like legumain or clostripain. ebi.ac.uk

Membrane Transport System Perturbations

Potassium iodoacetate significantly disrupts the function of membrane transport systems, primarily by compromising the cell's ability to produce ATP through glycolysis. ahajournals.org Active transport mechanisms, which are vital for maintaining cellular homeostasis, are highly energy-dependent, and their disruption leads to profound changes in ion permeability and exchange. nih.govarvojournals.org

Modulation of Cation Permeability by Potassium Iodoacetate

A primary consequence of iodoacetate treatment is a marked increase in the permeability of the cell membrane to cations. In the marine alga Ulva lactuca, exposure to iodoacetate in the dark induces a significant and progressive loss of intracellular potassium (K+) and a corresponding gain of sodium (Na+). nih.govpsu.edu Similarly, studies on human red blood cells have demonstrated that iodoacetate can increase the permeability to both Na+ and K+. nih.gov This effect on red blood cells is distinct from other known pathways, such as the calcium-activated K+ channel (Gardos effect). nih.gov

In rabbit erythrocytes, iodoacetate has been shown to cause a substantial loss of potassium, leading to a decrease in osmotically active substances within the cell. sci-hub.se This effect is directly linked to the inhibition of glycolysis. sci-hub.se Research combining iodoacetate with ferricyanide (B76249) in human red blood cells confirmed comparable increases in both Na+ and K+ permeability, suggesting a generalized, rather than ion-specific, alteration of the membrane's barrier function under these conditions. nih.gov

Impact on Ion Exchange Dynamics in Cellular Systems

By disrupting the energy supply for active transport, iodoacetate fundamentally alters cellular ion exchange dynamics. The most critical target in this context is the Na+/K+-ATPase, or sodium-potassium pump. This pump actively transports Na+ out of the cell and K+ into the cell against their respective concentration gradients. Inhibition of glycolysis by iodoacetate starves the pump of necessary ATP, leading to its failure. nih.govarvojournals.org

The cessation of Na+/K+ pump activity results in a predictable shift in ion concentrations: intracellular Na+ levels rise, while intracellular K+ levels fall. nih.govphysiology.org This has been observed in various cell types, including rat neurons and human erythrocytes. nih.govjci.orgnih.gov In studies on the alga Ulva lactuca, the disruption of ion gradients by iodoacetate was profound. Interestingly, the recovery from this disruption showed that sodium was extruded to normal levels much faster than potassium was reaccumulated, suggesting that the transport mechanisms for these two cations are at least partially independent. psu.edu In bone tissue, both iodoacetate and the specific Na+/K+ pump inhibitor ouabain (B1677812) were found to cause a significant loss of cellular potassium, underscoring the critical role of this ion exchange system in maintaining tissue homeostasis. researchgate.net

Table 2: Documented Effects of Iodoacetate on Cation Permeability and Ion Exchange

| Cell/Organism Type | Effect on Permeability/Ion Concentration | Mechanism/Context | Citation(s) |

|---|---|---|---|

| Human Erythrocytes | Increased permeability to Na+ and K+. | Affects Na+ and K+ exchange rates; effect is distinct from the Gardos effect. | nih.govjci.orgnih.gov |

| ***Ulva lactuca* (Marine Alga)** | Marked loss of K+ and gain of Na+. | Disruption of metabolic work needed to compensate for ion flow down concentration gradients. | nih.govpsu.edu |

| Rat Neurons | Irreversible increase in intracellular Na+. | Complete blockade of the Na/K pump due to inhibition of glycolysis. | nih.govphysiology.org |

| Rabbit Erythrocytes | Loss of K+ from the cell. | Linked to inhibition of glycolysis, causing leakage of osmotically active salts. | sci-hub.se |

| Bone (Calvaria) | Loss of K+. | Disruption of the ion exchange system responsible for K+ accumulation. | researchgate.net |

Mechanisms of Membrane Permeability Enhancement

The primary mechanism by which potassium iodoacetate enhances membrane permeability is indirect, stemming from the metabolic inhibition of glycolysis. ahajournals.orgsci-hub.se Cellular membranes maintain steep ion gradients through the continuous action of ATP-dependent ion pumps. nih.govarvojournals.org By blocking the glycolytic pathway, iodoacetate depletes the cell of ATP, thereby inactivating these pumps. nih.gov The failure of the Na+/K+-ATPase, for example, allows ions to move passively down their electrochemical gradients—K+ leaks out of the cell, and Na+ leaks in—which is observed as an increase in membrane permeability. psu.edusci-hub.se

This bioenergetic failure is the most widely cited mechanism. However, the chemical properties of iodoacetate as a reactive thiol-alkylating agent suggest the possibility of more direct effects. It is conceivable that iodoacetate could directly modify sulfhydryl groups on membrane transport proteins or structural components, altering their conformation and function. While the dominant effect is considered to be ATP depletion, a direct interaction with membrane proteins cannot be entirely ruled out as a contributing factor to the observed increase in permeability. The general loss of membrane integrity can lead to increased permeability to various ions and protons, ultimately dissipating the proton motive force and disrupting intracellular pH. nih.gov

Metabolic Pathway Disruption and Energetic Consequences

Glycolysis Inhibition and ATP Homeostasis Perturbation

The most direct and extensively studied effect of potassium iodoacetate is the potent inhibition of glycolysis, which subsequently leads to severe disturbances in the cell's energy balance, specifically affecting adenosine (B11128) triphosphate (ATP) levels.

Potassium iodoacetate, often used in its salt form or as iodoacetic acid (IAA), irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial energy-yielding step in glycolysis. By blocking this step, iodoacetate causes a metabolic "traffic jam." Research using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify intracellular metabolites following treatment with iodoacetate has demonstrated a significant accumulation of metabolites located upstream of the GAPDH-catalyzed reaction. researchgate.net Conversely, metabolites downstream from this enzymatic block become virtually undetectable. researchgate.net

This specific inhibition leads to a dramatic increase in the cellular pools of compounds such as dihydroxyacetone phosphate (B84403) (DHAP) and fructose-1,6-bisphosphate (FBP). researchgate.net In contrast, the concentrations of downstream intermediates, including phosphoenolpyruvate (B93156) (PEP) and 3-phosphoglycerate (B1209933) (3PG), are severely depleted. researchgate.net

| Metabolite | Position in Glycolysis Relative to GAPDH | Observed Change in Concentration |

|---|---|---|

| Fructose-1,6-bisphosphate (FBP) | Upstream | Dramatic Increase researchgate.net |

| Dihydroxyacetone phosphate (DHAP) | Upstream | Dramatic Increase researchgate.net |

| 3-Phosphoglycerate (3PG) | Downstream | Virtually Undetectable researchgate.net |

| Phosphoenolpyruvate (PEP) | Downstream | Virtually Undetectable researchgate.net |

As glycolysis is a primary pathway for ATP production, especially under anaerobic conditions or in highly glycolytic cells, its inhibition by potassium iodoacetate has profound effects on cellular energy homeostasis. The blockage of GAPDH prevents the progression of glycolysis to its ATP-generating steps (substrate-level phosphorylation), leading to a rapid and significant decrease in intracellular ATP concentrations. researchgate.netphysiology.org

Studies in yeast cells have shown that the addition of iodoacetate can lead to a fast and dramatic decline in intracellular ATP, in some cases reducing it to zero. researchgate.net This depletion of ATP is accompanied by a corresponding rise in adenosine diphosphate (B83284) (ADP) concentrations. researchgate.net Similarly, research on rat brains demonstrated that inhibiting glycolysis with iodoacetate causes ATP levels to decrease rapidly. physiology.org However, the extent of ATP depletion can be context-dependent. Some studies have reported that under certain experimental conditions, particularly when oxidative phosphorylation remains intact, the levels of high-energy intermediates are not significantly changed by iodoacetate. cdnsciencepub.comnih.govmiami.edu This suggests that cells can, to some extent, compensate for the loss of glycolytic ATP by relying on other energy-generating pathways.

Interplay with Oxidative Phosphorylation Pathways

The disruption of glycolysis by potassium iodoacetate highlights the intricate relationship between anaerobic and aerobic energy production. When glycolytic ATP synthesis is blocked, cells become more reliant on mitochondrial oxidative phosphorylation to meet their energy demands. nih.gov Research suggests that ATP derived from glycolysis and oxidative phosphorylation may be compartmentalized and utilized for different cellular functions. cdnsciencepub.comnih.gov

For instance, in the brain, the rapid removal of potassium ions from the extracellular space following neuronal activity appears to be fueled by distinct ATP pools. cdnsciencepub.comnih.gov The initial, rapid phase of ion clearance is more sensitive to glycolytic inhibition by iodoacetate, suggesting a direct link between glycolytically produced ATP and ion transport activity. nih.govnih.gov In contrast, the slower, later phase of clearance and the maintenance of baseline ion gradients are more affected by hypoxemia, which impairs oxidative phosphorylation. cdnsciencepub.comnih.gov This indicates that while oxidative phosphorylation supports baseline energy needs, glycolysis provides rapid bursts of ATP for high-demand processes. cdnsciencepub.comnih.gov Therefore, inhibiting glycolysis with iodoacetate does not halt all ATP production but rather shifts the energetic burden entirely onto the mitochondria, making the cell exquisitely sensitive to any impairment in oxidative phosphorylation. ahajournals.orgphysiology.orgutmb.edunih.gov

Impact on Pentose (B10789219) Phosphate Pathway Flux

The pentose phosphate pathway (PPP) is another major branch of glucose metabolism that originates from the glycolytic intermediate glucose-6-phosphate. The primary functions of the PPP are to produce NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and to generate precursors for nucleotide synthesis. researchgate.netoup.com

Research indicates that potassium iodoacetate has a differential effect on glycolysis versus the PPP. While it is a potent inhibitor of the glycolytic enzyme GAPDH, it shows little to no direct inhibitory effect on the enzymes of the pentose phosphate pathway. nih.gov Studies in cultured astrocytes have demonstrated that iodoacetate has minimal impact on the PPP-dependent reduction of the tetrazolium salt WST1, a process that relies on NADPH. nih.gov This suggests that even when glycolysis is blocked downstream, the initial part of the pathway can still divert glucose-6-phosphate into the PPP, allowing for the continued production of NADPH. nih.gov This selective inhibition makes iodoacetate a useful tool for distinguishing the metabolic contributions of glycolysis-derived NADH from PPP-derived NADPH. nih.gov

Influence on Cellular Redox State and Glutathione (B108866) Metabolism

Potassium iodoacetate is a thiol-reactive agent, meaning it can form covalent bonds with the sulfhydryl groups of cysteine residues in proteins and other molecules. nih.gov This reactivity is not limited to GAPDH and extends to other sulfhydryl-containing compounds, most notably glutathione (GSH), the most abundant non-protein thiol in cells. nih.govresearchgate.net

GSH is a critical component of the cellular antioxidant defense system, and its ratio to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. nih.gov Iodoacetate can directly react with and deplete the cellular pool of GSH. nih.govresearchgate.net However, studies comparing iodoacetate with the related compound iodoacetamide (B48618) (IAA) have shown that iodoacetate is significantly less potent in depleting GSH. nih.govresearchgate.net The effect is concentration-dependent, and using low concentrations or short incubation times of iodoacetate can inhibit glycolysis without substantially compromising the cellular GSH pool. nih.gov

The cellular redox state, particularly the GSSG/GSH ratio, is a critical sensor of cellular stress. embopress.org An increase in GSSG can trigger responses such as mitochondrial hyperfusion. embopress.org Experiments have shown that iodoacetate can inhibit both basal and GSSG-stimulated mitochondrial fusion, underscoring its ability to interfere with redox-sensitive cellular processes beyond simple metabolic inhibition. embopress.org

Experimental Models and Methodological Contributions in Biological Systems

In Vitro Cellular System Applications

Studies on Protein Structure-Function Relationships via Cysteine Modification with Potassium Iodoacetate

Potassium iodoacetate, and its related compound iodoacetamide (B48618), are alkylating agents utilized in biochemical research to probe the structure and function of proteins by modifying cysteine residues. wikipedia.orgsb-peptide.com This modification, known as S-carboxymethylation (or S-carboxyamidomethylation for iodoacetamide), covalently attaches to the thiol group of cysteine, preventing the formation of disulfide bonds. wikipedia.orgsb-peptide.com This technique is instrumental in peptide mapping and protein sequencing, as preventing disulfide linkages simplifies analysis. sb-peptide.com

The reactivity of cysteine residues within a protein can provide insights into their local environment and functional importance. For instance, studies have used iodoacetamide to identify functionally significant cysteine residues in various proteins. The modification of these specific cysteines can alter protein activity, revealing their role in catalysis, ligand binding, or conformational changes. The differential reactivity of iodoacetate and iodoacetamide can also be exploited; iodoacetamide often reacts faster due to favorable interactions within the protein's catalytic site. wikipedia.org

Recent advancements have focused on developing novel cysteine-based dipeptides that, in contrast to promoting native folding, can trap folding intermediates and misfolded protein isomers. rsc.org This allows for the investigation of protein folding pathways and the characterization of non-native conformations that may be involved in disease. rsc.org Furthermore, chemoproteomic approaches using probes like iodoacetamide alkyne are being employed to create comprehensive datasets of cysteine reactivity across the proteome. researchgate.net These studies help to understand how cellular processes, such as metabolic stress or post-translational modifications, influence the reactivity and function of cysteine-containing proteins. sb-peptide.comresearchgate.net

The unique chemical properties of cysteine's thiol group make it susceptible to various oxidative post-translational modifications, which play a crucial role in regulating protein structure and function. nih.gov By selectively modifying these residues with agents like potassium iodoacetate, researchers can dissect the intricate roles of specific cysteines in cellular signaling and protein regulation. nih.gov

Elucidation of Cellular Signaling Pathways Perturbed by Potassium Iodoacetate

Potassium iodoacetate serves as a valuable tool for dissecting cellular signaling pathways by inducing metabolic stress, primarily through the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov This inhibition leads to a decrease in cellular ATP levels, which in turn affects a multitude of signaling processes. nih.gov

One of the key consequences of ATP depletion is the disruption of ion gradients across the cell membrane. The functionality of the sodium-potassium pump (Na+/K+-ATPase) is diminished, leading to an accumulation of intracellular sodium and a decrease in intracellular potassium. nih.gov This alteration in ion balance disrupts the cell membrane potential, a critical factor in cellular signaling and excitability. nih.govfrontiersin.org In pancreatic islet cells, for example, the proper function of Na+/K+-ATPase is essential for maintaining the membrane potential required for calcium influx and subsequent insulin (B600854) or glucagon (B607659) secretion. frontiersin.orgfrontiersin.org

Furthermore, potassium iodoacetate-induced metabolic stress can activate various signaling pathways. In dopaminergic neurons of the substantia nigra, inhibition of glycolysis with iodoacetate activates ATP-sensitive potassium (K-ATP) channels, coupling the metabolic state to cellular excitability. embopress.org These neurons exhibit different types of K-ATP channels with varying sensitivities to metabolic inhibition, suggesting a mechanism for differential vulnerability to metabolic stress. embopress.org

Studies have also shown that iodoacetate can perturb signaling pathways related to oxidative stress and cell survival. In pancreatic islet cells, exposure to nitric oxide (NO) triggers responses involving proteins related to the NRF2-mediated oxidative stress response and glucocorticoid receptor signaling. tandfonline.com The use of iodoacetate in these models helps to understand how metabolic dysfunction interacts with other signaling cascades. Additionally, in renal epithelial cells, nucleotide receptors regulate ion transport, and their responses can be modulated by the cellular energy state, which can be manipulated with iodoacetate. nih.gov The compound's ability to alter intracellular calcium levels and chloride conductance further highlights its impact on complex signaling networks. nih.gov

Characterization of Ion Transport Mechanisms in Isolated Cells (e.g., Erythrocytes, Renal Epithelial Cells, Pancreatic Islet Cells)

Potassium iodoacetate is instrumental in characterizing ion transport mechanisms in various isolated cell types by virtue of its ability to inhibit glycolysis and thus deplete cellular ATP, which powers many ion pumps and transporters.

Erythrocytes (Red Blood Cells): In human red blood cells, iodoacetic acid has been used to study calcium-induced potassium transport. rupress.org Incubation of fresh or energy-depleted erythrocytes with iodoacetic acid and calcium leads to an increase in potassium permeability. rupress.org Studies on low potassium (LK) sheep red cells have revealed that pretreatment with iodoacetamide alters the sensitivity of potassium influx to changes in cell volume. nih.gov Specifically, in swollen cells treated with iodoacetamide, potassium influx was reduced, while in shrunken cells, it was increased. nih.gov This suggests that the major pathway for passive potassium transport in these cells is sensitive to cell volume, dependent on chloride, and can be modulated by metabolic inhibitors. nih.gov In dog red cells, which have a cation transport system highly dependent on cell volume, iodoacetate does not inhibit sodium uptake, highlighting species-specific differences in ion transport mechanisms. psu.edu

Renal Epithelial Cells: In renal epithelial cells, particularly those of the inner medullary collecting duct (IMCD), potassium transport is crucial for maintaining electrolyte balance. nih.gov Studies have shown that this transport occurs primarily through barium-sensitive potassium conductive pathways and the Na+-K+-ATPase pump. nih.gov The use of iodoacetic acid demonstrated that while glucose metabolism is important for potassium transport, glycolysis alone is insufficient to maintain cellular potassium gradients; both glycolysis and oxidative phosphorylation are required. nih.gov Iodoacetic acid treatment promoted a release of cellular potassium, confirming the dependence of potassium transport on metabolic energy. nih.gov The basolateral membrane of these cells contains various potassium channels that are essential for generating the cell membrane potential and driving transepithelial ion transport. nih.gov

Pancreatic Islet Cells: The regulation of potassium permeability is a key step in the stimulus-secretion coupling of pancreatic islet cells. Glucose metabolism leads to a decrease in potassium permeability, which is a critical event in insulin release. nih.govnih.gov Iodoacetate, as an inhibitor of glucose metabolism, antagonizes the effect of glucose, preventing the decrease in potassium efflux (measured using the tracer 86Rb+). nih.govnih.gov This demonstrates the tight coupling between metabolic state and ion channel activity in these cells. The Na+/K+-ATPase is also vital in these cells for maintaining the ionic gradients necessary for both insulin and glucagon secretion. frontiersin.orgfrontiersin.org By perturbing the energy supply with iodoacetate, researchers can investigate the role of this pump and other transport mechanisms in islet cell function. nih.govnih.gov

Investigation of Metabolic Responses in Cultured Neural and Glial Cells

Potassium iodoacetate is a key tool for investigating the distinct and interactive metabolic roles of neurons and glial cells, primarily due to its function as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov This inhibition allows researchers to probe the reliance of these cells on glycolysis for energy and function.

Neural Cells: Studies on rat cerebral cortex have shown that inhibiting glycolysis with iodoacetate prolongs the time required to clear elevated extracellular potassium following neuronal stimulation. cdnsciencepub.com This effect is most prominent during the initial, rapid phase of potassium clearance, suggesting that glycolysis-derived ATP is crucial for this process. cdnsciencepub.com In contrast, hypoxia, which affects oxidative phosphorylation, slows the later phase of potassium restoration. cdnsciencepub.com This indicates that neural ion transport relies on two distinct ATP pools: one from glycolysis for rapid responses and another from oxidative phosphorylation for sustained activity and resting state maintenance. cdnsciencepub.com In substantia nigra pars reticulata (SNr) neurons, inhibiting glycolysis with iodoacetate in the presence of alternative mitochondrial fuels leads to a sustained but slower firing rate. jneurosci.org This slowing is not mediated by the opening of K-ATP channels but rather by a decrease in a nonselective cationic conductance, highlighting that active glucose metabolism, beyond just providing ATP, is important for maintaining the high spontaneous firing rate of these neurons. jneurosci.org

Glial Cells (Astrocytes and Müller Glia): Research on cultured astrocytes has demonstrated that iodoacetate effectively inhibits glycolysis and lowers lactate (B86563) production. nih.govresearchgate.net Interestingly, comparative studies with iodoacetamide revealed that iodoacetate is more potent at inhibiting glycolysis, while iodoacetamide has a stronger effect on depleting cellular glutathione (B108866). researchgate.net This suggests that for studies aiming to specifically inhibit astrocytic glycolysis without severely impacting the cell's antioxidant capacity, iodoacetate is the preferred compound at low concentrations or for short durations. researchgate.net In the retina, iodoacetate has been shown to be taken up specifically by Müller glial cells, not neurons. entokey.com This indicates that the neurotoxic effects observed are secondary to the inhibition of glycolysis in the supporting glial cells, underscoring the critical role of glia in providing metabolic support to neurons. entokey.com The disruption of glial metabolism with metabolic poisons like fluoroacetate (B1212596) (which targets the TCA cycle) has been shown to alter glial calcium signaling and the expression of proteins associated with a reactive state, providing further insight into the consequences of metabolic perturbation in glia. nih.gov

Analysis of Chondrocyte Metabolism and Viability in Response to Potassium Iodoacetate

Potassium iodoacetate, often used in its monosodium iodoacetate (MIA) form, is a widely utilized chemical agent to induce an in vitro and in vivo model of osteoarthritis (OA) by targeting chondrocytes, the sole cell type in cartilage. researchgate.net Its primary mechanism of action is the inhibition of glycolysis through the irreversible inactivation of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com This disruption of a critical energy-producing pathway has profound effects on chondrocyte metabolism and viability.

Chondrocytes in healthy cartilage rely heavily on anaerobic glycolysis for their energy needs due to the avascular and hypoxic nature of their environment. mdpi.com By blocking this pathway, iodoacetate leads to a significant reduction in cellular ATP production. frontiersin.org This energy depletion compromises essential cellular functions, leading to decreased cell viability. mdpi.com Studies using the SW1353 chondrocyte cell line have shown that MIA induces a dose-dependent decrease in viability, primarily through proliferation arrest rather than immediate cell death. mdpi.com

The metabolic disruption caused by iodoacetate triggers a cascade of events characteristic of OA pathogenesis. It leads to oxidative stress and alters the expression of key cartilage matrix components. mdpi.com For instance, exposure to MIA can decrease the expression of anabolic markers such as type II collagen (COL2α1) and aggrecan, which are essential for the structural integrity of the cartilage matrix. mdpi.com It can also affect the expression of SOX9, a critical transcription factor for chondrocyte differentiation and matrix synthesis. mdpi.com

Researchers use the iodoacetate-induced chondrocyte damage model to test the protective effects of various compounds. For example, studies have shown that certain antioxidants and growth factors can mitigate the negative effects of MIA. Annatto tocotrienol (B1241368) has been observed to protect chondrocytes from MIA-induced viability loss by reducing oxidative stress and promoting anabolic activities. mdpi.com Similarly, platelet lysate, rich in growth factors, can improve chondrocyte metabolism and viability in the face of inflammatory and metabolic insults. aging-us.com These studies demonstrate that modulating metabolic pathways and countering oxidative stress are potential therapeutic strategies for protecting chondrocytes in OA. frontiersin.orgaging-us.com

Table 1: Effects of Monosodium Iodoacetate (MIA) on Chondrocyte Viability and Gene Expression

| Parameter | Effect of MIA | Observed Outcome | Reference |

|---|---|---|---|

| Cell Viability | Decrease | Induces proliferation arrest in SW1353 chondrocytes. | mdpi.com |

| Metabolism | Inhibition of Glycolysis | Reduces cellular energy production by inhibiting GAPDH. | mdpi.com |

| Anabolic Gene Expression (COL2α1, Aggrecan, SOX9) | Decrease | Suppresses the synthesis of essential extracellular matrix components. | mdpi.com |

| Catabolic Gene Expression | Increase | Promotes the expression of matrix-degrading enzymes. | medsci.org |

Radiosensitization Mechanisms in Cellular Contexts

Iodine-containing compounds, including potassium iodoacetate, potassium iodide, and iodoacetamide, have long been recognized for their ability to enhance the lethal effects of radiation on cells, a phenomenon known as radiosensitization. nih.govnih.gov The underlying mechanisms involve the interaction of these compounds with radiation to increase cellular damage, particularly through the generation of reactive oxygen species (ROS) and the inhibition of DNA repair processes.

When cells are irradiated in the presence of iodine compounds, the high atomic number (high-Z) of iodine enhances the absorption of radiation energy, leading to an increased production of secondary electrons and ROS. nih.gov These highly reactive species cause extensive damage to critical cellular components, including DNA and lipids, which contributes to reduced cell viability and clonogenicity. nih.gov

Modern approaches have sought to improve the delivery of iodine to tumor cells to maximize this radiosensitizing effect. One strategy involves the use of potassium iodide (KI) nanoparticles (NPs). nih.gov These NPs can be designed for sustained release of iodide ions, which are then taken up by cancer cells that express the sodium-iodide symporter (NIS), a transmembrane protein found in a significant percentage of breast cancers. nih.gov This targeted delivery system overcomes the short circulation half-life of free iodine compounds and enhances their concentration within the tumor, leading to more effective radiosensitization upon irradiation. nih.gov In vitro studies have confirmed that this approach leads to increased iodine uptake, greater reduction in cell viability following radiation, and a lower radiation dose required to achieve a specific level of cell killing, as quantified by the dose modification ratio (DMR). nih.gov

In Vivo Experimental Models (Pre-clinical and Mechanistic)

Induction of Osteoarthritis Models Utilizing Monoiodoacetate (MIA)

The intra-articular injection of monoiodoacetate (MIA), a salt of iodoacetic acid, is a widely established and utilized method for inducing experimental osteoarthritis (OA) in preclinical animal models, including rats, mice, and rabbits. nih.govnih.govfrontiersin.orgnih.govnih.gov This chemical induction model is valued for its ability to produce joint pathology and pain-related behaviors that mimic certain aspects of human degenerative OA. frontiersin.orgbvsalud.orgplos.org The model's high reproducibility and the ability to grade the severity of the resulting pathology contribute to its widespread use in OA research. nih.govfrontiersin.org The primary mechanism of MIA involves the direct inhibition of chondrocyte metabolism, which initiates a cascade of events leading to cartilage breakdown and subchondral bone alterations. frontiersin.orgplos.orgnih.gov This process effectively simulates the degenerative changes observed in clinical OA, making it a valuable tool for investigating disease pathophysiology and evaluating potential therapeutic interventions. nih.govsemanticscholar.org

The pathological cascade initiated by monoiodoacetate is rooted in its function as a potent metabolic inhibitor. plos.org Specifically, MIA targets and inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical component of the glycolytic pathway. frontiersin.orgnih.govnih.gov Chondrocytes, the sole cell type in avascular articular cartilage, are highly dependent on anaerobic glycolysis for their energy (ATP) production. frontiersin.orgfrontiersin.org By disrupting this vital metabolic process, MIA leads to a rapid depletion of cellular energy, culminating in chondrocyte apoptosis and death. frontiersin.orgnih.govbvsalud.orgplos.org

This targeted attack on chondrocyte viability is a primary pathogenic driver in the development of OA in this model. frontiersin.org The resulting loss of chondrocytes disrupts the maintenance of the cartilage matrix, leading to its progressive degradation. frontiersin.orgbvsalud.org The metabolic shift and cell death also trigger inflammatory responses within the joint. nih.govbvsalud.org Research has demonstrated that modulating glucose metabolism in chondrocytes could be a potential therapeutic avenue for OA, highlighting the central role of glycolysis in cartilage health and disease. frontiersin.org

Following the MIA-induced death of chondrocytes, a predictable and progressive degeneration of both articular cartilage and subchondral bone ensues. frontiersin.org The initial phase is often characterized by an inflammatory response. frontiersin.orgbvsalud.org Subsequently, significant changes occur in the cartilage, including the progressive loss of the cartilage matrix, surface fibrillation, and erosion, which can lead to full-thickness loss and exposure of the underlying subchondral bone. bvsalud.orgresearchgate.net Histological examinations reveal a marked reduction in proteoglycans and a disorganization of chondrocytes in the remaining cartilage. bvsalud.orgsemanticscholar.org

The subchondral bone undergoes significant remodeling and deterioration in response to the cartilage damage. researchgate.netnih.gov Micro-computed tomography (micro-CT) analyses have revealed a significant decrease in bone mineral density (BMD) and trabecular thickness in the subchondral bone of MIA-treated joints. nih.gov This leads to a disordered and collapsed trabecular structure, increased bone resorption, and the potential formation of bone cysts and osteophytes, which are hallmarks of advanced OA. nih.govresearchgate.netnih.gov The dynamic interplay between cartilage degradation and subchondral bone remodeling is a critical feature of the MIA model, reflecting the concept of the joint as a complete organ where pathology in one tissue affects the others. nih.govmdpi.com

| Joint Component | Observed Pathological Changes | Key Mediators/Mechanisms | Supporting Evidence Index |

|---|---|---|---|

| Articular Cartilage | Chondrocyte apoptosis, progressive loss of proteoglycans, cartilage erosion and fibrillation, full-thickness cartilage loss. | Inhibition of glycolysis (GAPDH), release of matrix metalloproteinases (MMPs), inflammatory cytokines (IL-1β, TNF-α). | frontiersin.orgbvsalud.orgsemanticscholar.orgresearchgate.net |

| Subchondral Bone | Decreased bone mineral density (BMD), reduced trabecular thickness, disordered trabecular structure, bone collapse, and osteophyte formation. | Accelerated bone remodeling in response to cartilage damage, inflammatory processes. | frontiersin.orgresearchgate.netnih.govmdpi.com |

| Synovium | Synovial hypertrophy, inflammatory cell infiltration, release of pro-inflammatory cytokines. | Initial robust inflammatory response to MIA injection. | bvsalud.orgresearchgate.net |

A comprehensive assessment of the MIA-induced OA model involves evaluating both structural changes within the joint and the resulting functional impairments. nih.govsemanticscholar.org

Histopathological Assessment:

Scoring Systems: Joint pathology is commonly quantified using established histological scoring systems, such as the Osteoarthritis Research Society International (OARSI) scores, which grade the severity of cartilage degradation. bvsalud.org

Micro-CT Imaging: Micro-computed tomography is employed for a detailed, three-dimensional quantitative analysis of the subchondral bone architecture, allowing for the measurement of parameters like bone volume fraction (BV/TV) and trabecular thickness (Tb.Th). nih.govnih.gov

Functional Assessment:

Pain-Related Behaviors: Since joint pain is a primary symptom of OA, functional outcomes are often measured by assessing pain. This is typically done through incapacitance tests that measure weight-bearing distribution on the hind paws. A reduction in weight-bearing on the affected limb is interpreted as an index of joint pain. nih.govsemanticscholar.orgmdpi.comnih.gov

Gait Analysis: More sophisticated methods like pressure mat analysis can provide detailed kinetic gait parameters to objectively assess locomotion and weight-bearing asymmetry. mdpi.com

The correlation between the degree of histopathological damage and the severity of pain-related behaviors is a key aspect of validating the model's clinical relevance. semanticscholar.org

Studies on Brain Ion Transport and Cerebral Metabolism

Iodoacetate serves as a critical tool in neuroscience research for investigating the distinct roles of glycolytic and oxidative metabolism in maintaining brain function, particularly ion homeostasis. cdnsciencepub.comnih.gov Studies in rat cerebral cortex have utilized iodoacetate to specifically inhibit glycolysis, allowing researchers to parse the contributions of different energy pathways to neuronal processes. cdnsciencepub.comnih.gov

These findings have led to the proposal that two distinct ATP pools support potassium clearance in the brain:

A Glycolytic ATP Pool: This pool is crucial for the rapid, early phase of K+ removal when extracellular concentrations are high. cdnsciencepub.comnih.gov

An Oxidative ATP Pool: This pool is more associated with the slower, later phase of K+ clearance and maintaining baseline K+ levels under resting conditions. cdnsciencepub.comnih.gov

By using iodoacetate, researchers can demonstrate that the rapid restoration of the brain's ionic environment after intense activity is critically dependent on energy derived from the Embden-Meyerhof (glycolytic) pathway. cdnsciencepub.comcdnsciencepub.com These models have also been used to compare metabolic strategies in different species, such as anoxia-resistant turtles, revealing that their ability to survive without oxygen relies on increased glycolytic ATP production to maintain ion homeostasis. physiology.org

Investigations into Reproductive System Toxicology (Mechanism-Focused)

Iodoacetic acid (IAA) is recognized as a reproductive toxicant, and experimental models are employed to understand the mechanisms underlying its adverse effects on both male and female reproductive systems. nih.govresearchgate.net These studies focus on how IAA exposure disrupts key physiological processes essential for fertility. ecetoc.org

In male models, research has shown that IAA exposure can impair sperm motility, specifically affecting the average path velocity and straight-line velocity of sperm. researchgate.netnih.gov A key mechanism identified is the induction of DNA damage in germ cells. nih.govresearchgate.net For instance, IAA promotes the expression of γH2AX, a marker for DNA double-strand breaks in spermatogenic cells. researchgate.net Furthermore, IAA can interfere with steroidogenesis by downregulating the expression of proteins involved in lipid transport into Leydig cells, which are responsible for testosterone (B1683101) synthesis. researchgate.net This disrupts the availability of raw materials for hormone production. researchgate.net

In female systems, IAA is known to disrupt the hypothalamic-pituitary-gonadal axis. nih.govnih.gov It can interfere with ovarian function, inhibit follicle growth, and alter steroidogenesis. nih.gov The mechanisms involve direct cytotoxic and genotoxic effects on ovarian cells, leading to impaired oocyte maturation. nih.govresearchgate.net Oxidative stress and the inhibition of steroidogenic enzymes are also implicated as key mechanistic pathways of IAA-induced female reproductive toxicity. nih.govresearchgate.net

| Reproductive System | Observed Effects | Underlying Mechanisms | Supporting Evidence Index |

|---|---|---|---|

| Male | Reduced sperm motility; DNA damage in germ cells; potential reduction in testosterone synthesis. | Induction of DNA double-strand breaks (increased γH2AX); downregulation of lipid transport proteins (SRB1) in Leydig cells. | researchgate.netresearchgate.netnih.gov |

| Female | Disrupted estrous cyclicity; inhibited follicle growth; altered steroidogenesis; impaired oocyte maturation. | Cytotoxicity and genotoxicity to ovarian cells; disturbance of the hypothalamic-pituitary-gonadal axis; oxidative stress. | nih.govresearchgate.netnih.gov |

Germ Cell Integrity and DNA Damage Attributed to Iodoacetate

Iodoacetate has been identified as a significant disruptor of germ cell integrity, with research indicating it can induce notable DNA damage. nih.govfrontiersin.org Studies in animal models have demonstrated that exposure to iodoacetic acid (IAA) can lead to cytotoxic and genotoxic effects on germ cells. nih.govfrontiersin.org

The impact of iodoacetate is not limited to male germ cells. In female reproductive models, iodoacetic acid has been shown to disrupt the maturation of oocytes in mice. nih.gov This interference is characterized by the failure of polar body extrusion and arrest at the metaphase I (MI) stage. nih.gov The underlying mechanism for this disruption includes the elevation of DNA damage within the oocyte nuclei, as evidenced by an increased number of γ-H2AX foci. nih.gov These findings underscore the role of iodoacetate as a potent genotoxic agent in both male and female germ cells. nih.gov

Table 1: Summary of Iodoacetate Effects on Germ Cell Integrity and DNA Damage

| Biological System | Observed Effect | Key Marker/Indicator | Reference |

|---|---|---|---|

| Male Mice (in vivo) | Exacerbated DNA damage in spermatogenic cells. | Increased expression of γH2AX. | nih.gov |

| Male Mice (in vivo) | Reduced sperm motility. | Decreased average path velocity (VAP) and straight line velocity (VSL). | frontiersin.orgnih.gov |

| Human Semen (in vitro) | Direct damage to sperm DNA. | Impaired semen quality. | frontiersin.org |

| Mouse Oocytes (in vitro) | Disrupted oocyte maturation (Metaphase I arrest). | Failure of polar body extrusion. | nih.gov |

Endocrine Pathway Modulation by Iodoacetate

Iodoacetate is recognized as an endocrine-disrupting chemical that can interfere with multiple hormonal pathways. nih.govnih.gov Research suggests it acts as a toxicant to the hypothalamic-pituitary-gonadal (HPG) axis and can also disrupt thyroid function and steroidogenesis. nih.govnih.gov

In male mice, iodoacetic acid (IAA) exposure has been found to affect the HPG axis, leading to an increase in luteinizing hormone (LH) in the serum. nih.gov Furthermore, IAA interferes with testosterone synthesis by impacting Leydig cells. nih.govresearchgate.net It achieves this by downregulating the protein expression of the scavenger receptor class B type 1 (SRB1), which reduces the transport of lipid droplets (cholesterol) into Leydig cells, thereby limiting the raw materials available for testosterone production. nih.govresearchgate.net

Studies have also highlighted IAA's potential to disrupt the thyroid endocrine system. nih.gov In vitro and in vivo experiments have shown that IAA can down-regulate the mRNA and protein expression of key components like the thyrotropin receptor (TSHR) and the sodium/iodide symporter (NIS). nih.gov Beyond its effects on male reproductive and thyroid hormones, IAA is considered an androgen disruptor and has been shown to exhibit estrogenic activity, altering estradiol (B170435) levels and ovarian gene expression in female mice. frontiersin.orgnih.gov This interference with steroidogenesis has been observed in various experimental models, solidifying its classification as a significant endocrine pathway modulator. nih.govfrontiersin.org

Table 2: Endocrine Effects of Iodoacetate Exposure

| Endocrine System/Axis | Model | Observed Effect | Mechanism/Marker | Reference |

|---|---|---|---|---|

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Male Mice | Increased serum Luteinizing Hormone (LH). | HPG axis dysfunction. | nih.gov |

| Testosterone Synthesis | Male Mice | Reduced testosterone production. | Downregulation of SRB1 protein in Leydig cells, reducing cholesterol transport. | nih.govresearchgate.net |

| Thyroid System | In vitro / In vivo | Disrupted thyroid endocrine function. | Down-regulation of thyrotropin receptor (TSHR) and sodium/iodide symporter (NIS). | nih.gov |

| Estrogenic Activity | Female Mice | Altered estradiol levels and ovarian gene expression. | Considered an androgen disruptor with estrogenic effects. | frontiersin.orgnih.gov |

Oxidative Stress Induction by Iodoacetate

A primary mechanism through which iodoacetate exerts its toxicity in biological systems is the induction of oxidative stress. nih.govacs.org This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. waterjournal.org

Exposure to iodoacetic acid (IAA) has been shown to increase ROS levels in a dose-dependent manner in various cell types, including mouse oocytes and HepG2 cells. nih.govacs.org In a study using a rat model, the administration of monosodium iodoacetate (MIA) led to a significant increase in oxidative stress markers and a corresponding reduction in antioxidant reactions. nih.gov This imbalance contributes directly to cellular damage. nih.gov

In response to this oxidative assault, cells often activate protective mechanisms. acs.orgwaterjournal.org Research has provided direct evidence that IAA activates the nuclear factor E2-related factor 2 (Nrf2)-mediated antioxidant response both in vitro and in vivo. acs.org Nrf2 is a key transcription factor that regulates the expression of downstream antioxidant genes such as GCLC, NQO1, and HO-1. acs.org Studies on HepG2 cells demonstrated that IAA treatment led to increased mRNA and protein expression of Nrf2 and its target genes, along with a rise in intracellular glutathione (GSH) levels. acs.org Similarly, studies with iodoacetamide on HepG-2 cells showed an upregulation of NRF2 and GCLC gene expression as a compensatory mechanism to deal with the oxidative stress, even as levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px) decreased. waterjournal.orgwaterjournal.org

Table 3: Markers of Iodoacetate-Induced Oxidative Stress

| Model System | Marker | Observation | Cellular Response | Reference |

|---|---|---|---|---|

| Rat Knee Joints (MIA) | Oxidative stress markers | Increased | Reduced antioxidant reactions. | nih.gov |

| Mouse Oocytes (IAA) | Reactive Oxygen Species (ROS) | Increased | Contributes to oocyte maturation disruption. | nih.gov |

| HepG2 Cells (IAA) | Nrf2 and downstream genes (GCLC, NQO1, HO-1) | Significant activation and increased expression. | Activation of the Nrf2-mediated antioxidant response. | acs.org |

| HepG2 Cells (IAA) | Intracellular Glutathione (GSH) | Increased | Part of the antioxidant response. | acs.org |

| HepG-2 Cells (Iodoacetamide) | Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) | Decreased activity | Depletion of antioxidant enzymes. | waterjournal.orgwaterjournal.org |

Plant Physiology and Ion Leaching Studies

In the field of plant physiology, iodoacetate has been utilized as a metabolic inhibitor to investigate various cellular processes, including ion transport and leaching. Leaching is the process by which substances are removed from plant tissues by aqueous solutions like rain or dew. researchgate.net

A notable study on the physiology of rice plants employed iodoacetate to understand its effects on membrane permeability and ion retention. The research investigated the leaching of potassium from the leaves of rice plants. By treating the plants with various metabolic inhibitors, the study found that iodoacetate significantly influenced the rate of potassium leaching. The inhibitory effect of iodoacetate on potassium retention was ranked among other compounds, demonstrating its utility in probing the metabolic control of ion movement across plant cell membranes. ipipotash.org Such studies help elucidate the mechanisms that plants use to retain essential nutrients when exposed to environmental stressors like heavy rainfall.

Advanced Analytical and Methodological Research Strategies

Chromatographic Techniques for Detection and Quantification of Iodoacetate

Chromatography is a cornerstone for the separation and analysis of iodoacetate in various samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for this purpose.

HPLC is a versatile technique for the analysis of iodoacetic acid. sielc.com A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com For the analysis of iodoacetic acid, a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid can be used. sielc.com Spectrophotometric detection is often employed, with iodoacetate being detected at a wavelength of 260 nm. mdpi.com This method has been successfully used to determine the concentration of iodoacetate encapsulated in liposomes. mdpi.com The choice of the stationary phase is critical; for instance, hydrophilic interaction chromatography has demonstrated high selectivity for iodoacetate when using an aminopropyl silica (B1680970) gel stationary phase. researchgate.net

The main separation modes for organic acids like iodoacetate include anion exchange, ion exclusion, and reversed-phase. shimadzu.com Ion exclusion mode, which uses an H-type cation exchange polymer as the packing material, is the most frequently used method for organic acid analysis. shimadzu.com

| Parameter | HPLC Method for Iodoacetate Analysis |

|---|---|

| Separation Mode | Reverse-Phase (RP) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com |

| Detection | Spectrophotometric (λ = 260 nm) mdpi.com |

| Application | Quantification of iodoacetate in liposomal forms mdpi.com |

For enhanced sensitivity and specificity, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. A rapid analytical method using LC-MS/MS with electrospray ionization in negative ion detection mode has been developed for the analysis of underivatized iodoacetic acid in water. researchgate.net This approach allows for the direct analysis of samples without the need for extraction or chemical derivatization. researchgate.net The limit of detection for this method has been reported to be as low as 0.3 µg/L, with a limit of quantitation around 1 µg/L. researchgate.net In proteomics, LC-MS/MS is essential for analyzing peptides that have been modified by iodoacetate or its amide form, iodoacetamide (B48618). mdpi.com Peptides are typically analyzed on a high-resolution mass spectrometer, such as an Orbitrap. mdpi.comacs.org

Analyzing iodoacetate within complex matrices such as biological fluids or nanostructured delivery systems presents unique challenges due to potential interference from other components. nih.gov The analysis of nanoparticles in biological matrices, for example, often requires specialized sample preparation techniques to extract the analyte of interest. nih.govuc.clresearchgate.netimrpress.com For iodoacetate encapsulated in lipid nanostructures like liposomes, HPLC methods have been developed to quantify the drug concentration. researchgate.net These methods must be able to separate the active compound from the components of the nanocarrier, such as phospholipids (B1166683) and cholesterol. mdpi.com The analysis of liposomal iodoacetate has shown that the highest yield and purification are achieved at lower temperatures (not exceeding 40°C) and with a dialysis duration of about 3 hours. researchgate.net

Radiotracer Methodologies for Metabolic Tracking (e.g., C-14 labeling of Iodoacetate)

Radiotracer techniques, particularly using carbon-14 (B1195169) (¹⁴C), are invaluable for tracing the metabolic fate of molecules like iodoacetate. wikipedia.org By replacing a carbon atom in the iodoacetate molecule with a ¹⁴C atom, researchers can track its path through biochemical reactions and metabolic pathways. wikipedia.orgopenmedscience.com This method, known as radiolabeling, allows for the sensitive detection and quantification of the labeled compound and its metabolites in various tissues and biological fluids. openmedscience.comnih.gov

¹⁴C-labeling is a gold standard in absorption, distribution, metabolism, and excretion (ADME) studies in pharmaceutical research. openmedscience.com For instance, ¹⁴C-labeled acetate (B1210297) is commonly used to study fatty acid synthesis and glycerolipid metabolism. nih.gov A similar approach with ¹⁴C-iodoacetate would enable researchers to follow its distribution, its binding to target proteins, and its eventual excretion from the system. openmedscience.com The long half-life of ¹⁴C (approximately 5,730 years) makes it suitable for long-term studies. openmedscience.com The emitted beta radiation can be detected by techniques such as liquid scintillation counting or accelerator mass spectrometry.

Spectrophotometric Assays for Thiol Content Determination in the Presence of Iodoacetate

Iodoacetate is a well-known alkylating agent that reacts with thiol groups (sulfhydryl groups) of cysteine residues in proteins. wikipedia.org This reactivity can be exploited in spectrophotometric assays to determine thiol content. One common method is based on the use of 5,5′-dithiobis(2-nitrobenzoic acid), also known as Ellman's reagent. rsc.org This reagent reacts with free thiols to produce a colored product, 5-mercapto-2-nitrobenzoate, which has a maximum absorption at 420 nm. rsc.org

In the presence of an inhibitor like iodoacetate, which blocks thiol groups, the reaction with Ellman's reagent will be diminished. By comparing the absorbance in the presence and absence of iodoacetate, one can quantify the extent of thiol group blockage. The dissociated form of a thiol group, the mercaptide ion, which is more nucleophilic, has an absorption band around 240 nm. The disappearance of this absorption band during alkylation by iodoacetate can be monitored spectrophotometrically to study the reaction kinetics.

Applications in Proteomics for Cysteine Derivatization with Iodoacetate

Iodoacetate and its derivative, iodoacetamide, are widely used in proteomics for the derivatization of cysteine residues. wikipedia.org The alkylation of cysteine's thiol group is a critical step in protein sample preparation for mass spectrometry-based proteomics. acs.org This modification prevents the reformation of disulfide bonds after they have been reduced, ensuring that proteins remain in a linearized state for enzymatic digestion and subsequent analysis. wikipedia.org

The reaction involves the nucleophilic attack of the cysteine thiolate anion on the iodoacetate, forming a stable carboxymethyl-cysteine adduct. nih.gov This modification results in a predictable mass shift of +58 Da, which can be easily identified in mass spectrometry data. Iodoacetamide is often preferred due to its higher reactivity and lack of a negative charge at neutral pH. wikipedia.org

The use of isotope-coded versions of these alkylating agents, such as light and heavy iodoacetamide, allows for quantitative proteomics studies. biorxiv.org For example, the CysQuant method uses light/heavy iodoacetamide isotopologues for differential labeling of reduced and reversibly oxidized cysteines, enabling the simultaneous quantification of cysteine oxidation degrees and protein abundance. biorxiv.org

| Reagent | Purpose in Proteomics | Mass Shift (Da) | Key Considerations |

|---|---|---|---|

| Iodoacetate | Cysteine alkylation to prevent disulfide bond reformation | +58 | Negatively charged; can affect peptide ionization |

| Iodoacetamide | Cysteine alkylation; more commonly used than iodoacetate | +57 | Neutral molecule; generally more reactive than iodoacetate |

| Isotope-Coded Iodoacetamide | Quantitative analysis of cysteine oxidation and protein abundance | Varies with isotope | Enables differential labeling for comparative studies biorxiv.org |

However, it is important to be aware of potential side reactions. Iodoacetamide can also modify other amino acid residues such as methionine, which can complicate data analysis. nih.govresearchgate.net

Metabolic Control Analysis (MCA) in Biochemical Systems Utilizing Iodoacetate as a Perturbant

Iodoacetate functions by alkylating the cysteine residues within the active site of enzymes, leading to irreversible inhibition. nih.gov Its primary target in glycolysis is GAPDH, which catalyzes a critical step in the pathway. nih.govnih.gov By titrating the activity of GAPDH with iodoacetate, researchers can quantify the degree of control that this specific enzymatic step exerts over the entire glycolytic flux. This is expressed as the Flux Control Coefficient (FCC), which measures the fractional change in pathway flux in response to a fractional change in the activity of a particular enzyme. nih.govlibretexts.org A hyperbolic relationship between flux and enzyme activity upon inhibitor titration indicates that the enzyme exerts significant control, whereas a sigmoidal curve suggests low control. nih.gov

Detailed Research Findings

The application of iodoacetate as a perturbant in MCA has yielded significant, and at times contrasting, insights into the control of glycolysis in various biological systems.

However, research in other organisms has revealed a more complex distribution of control. In the yeast Saccharomyces cerevisiae, acute chemical inhibition of glycolysis with iodoacetate was shown to provoke the dephosphorylation of the transcription factor ScRgt1 and affect the localization of the glucose sensor Rgt2, demonstrating its impact on glucose signaling pathways linked to glycolytic flux. researchgate.net

More recent studies using MCA in different cell types have challenged the notion of a single rate-limiting step. For example, in the bacterium Lactococcus lactis MG1363, experiments involving genetic modification to alter GAPDH levels showed that the enzyme has virtually zero control over the glycolytic flux at its normal physiological activity level. asm.org Only when GAPDH activity was reduced to below 25% of its wild-type level did it begin to exert significant control over the flux. asm.org This suggests a substantial excess capacity of GAPDH in this organism under the studied conditions. asm.org

In the context of cancer metabolism, which is often characterized by elevated glycolysis (the Warburg effect), MCA using iodoacetate has provided crucial insights. A study utilizing a computational model of glycolysis, validated with experimental data from cancer cells, used iodoacetate to specifically inhibit GAPDH. nih.govelifesciences.org The results demonstrated that, compared to the inhibition of phosphofructokinase (PFK) or lactate (B86563) dehydrogenase (LDH), the inhibition of GAPDH with iodoacetate exerted the largest control over the glycolytic flux. nih.govelifesciences.org This study identified flux through GAPDH as a key rate-limiting step in aerobic glycolysis in these cells, a finding that contrasts with traditional views that often emphasize enzymes like hexokinase or PFK as the primary control points. nih.govlibretexts.org

The following table presents data from a study on cultured astrocytes, illustrating the concentration-dependent effect of iodoacetate on GAPDH activity and lactate production, which serves as an indicator of glycolytic flux.

Table 1: Effect of Iodoacetate on GAPDH Activity and Lactate Production in Cultured Astrocytes